molecular formula C17H14N2O3S B1224820 N-(7-methoxy-4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-2-furancarboxamide

N-(7-methoxy-4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-2-furancarboxamide

Cat. No.: B1224820
M. Wt: 326.4 g/mol
InChI Key: GVOMJEIYRXTYCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(7-methoxy-4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-2-furancarboxamide is a naphthothiazole.

Scientific Research Applications

Synthesis and Biological Activity

N-(7-methoxy-4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-2-furancarboxamide is part of a broader class of compounds that have been the focus of various synthesis and biological activity studies. For instance, Badne et al. (2011) explored the synthesis of related compounds and their antimicrobial activities, demonstrating the potential of these compounds in combating microbial infections (Badne et al., 2011).

Antimicrobial Properties

Patel et al. (2011) synthesized new pyridine derivatives, including compounds structurally related to this compound. They found these compounds exhibited antimicrobial properties, indicating their potential use in treating infections (Patel et al., 2011).

Diuretic Activity

Yar and Ansari (2009) studied similar compounds for their diuretic activity in vivo, indicating potential applications in conditions that require the promotion of diuresis (Yar & Ansari, 2009).

Liquid Crystal Applications

Ha et al. (2010) synthesized new liquid crystals with a benzothiazole core, highlighting the potential of such compounds in liquid crystal technologies (Ha et al., 2010).

Properties

Molecular Formula

C17H14N2O3S

Molecular Weight

326.4 g/mol

IUPAC Name

N-(7-methoxy-4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)furan-2-carboxamide

InChI

InChI=1S/C17H14N2O3S/c1-21-11-5-6-12-10(9-11)4-7-14-15(12)18-17(23-14)19-16(20)13-3-2-8-22-13/h2-3,5-6,8-9H,4,7H2,1H3,(H,18,19,20)

InChI Key

GVOMJEIYRXTYCN-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)C3=C(CC2)SC(=N3)NC(=O)C4=CC=CO4

Canonical SMILES

COC1=CC2=C(C=C1)C3=C(CC2)SC(=N3)NC(=O)C4=CC=CO4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(7-methoxy-4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-2-furancarboxamide

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